Ethyl 1-(4-fluorophenyl)-1,2,4-triazole-3-carboxylate
Overview
Description
Ethyl 1-(4-fluorophenyl)-1,2,4-triazole-3-carboxylate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of an ethyl ester group, a fluorophenyl group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(4-fluorophenyl)-1,2,4-triazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 4-fluorobenzoate with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with triethyl orthoformate and ammonium acetate to yield the triazole ring. The final product is obtained after esterification with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and solvents is carefully controlled to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-fluorophenyl)-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted triazole derivatives.
Scientific Research Applications
Medicinal Chemistry: It exhibits promising activity as an antifungal, antibacterial, and anticancer agent. The triazole ring is known for its ability to inhibit various enzymes and proteins, making it a valuable scaffold in drug design.
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Agriculture: It is explored as a potential agrochemical for pest control and plant growth regulation.
Mechanism of Action
The mechanism of action of Ethyl 1-(4-fluorophenyl)-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it often inhibits enzymes by binding to their active sites, thereby blocking their activity. The fluorophenyl group enhances its binding affinity and specificity. The triazole ring is crucial for its interaction with metal ions and other cofactors, which are essential for enzyme function.
Comparison with Similar Compounds
Ethyl 1-(4-fluorophenyl)-1,2,4-triazole-3-carboxylate can be compared with other triazole derivatives, such as:
Ethyl 1-(4-chlorophenyl)-1,2,4-triazole-3-carboxylate: Similar structure but with a chlorine atom instead of fluorine, which may alter its reactivity and biological activity.
Ethyl 1-(4-bromophenyl)-1,2,4-triazole-3-carboxylate: Contains a bromine atom, leading to different chemical and physical properties.
Ethyl 1-(4-methylphenyl)-1,2,4-triazole-3-carboxylate: The presence of a methyl group instead of a halogen affects its hydrophobicity and interaction with biological targets.
This compound is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its biological activity.
Properties
IUPAC Name |
ethyl 1-(4-fluorophenyl)-1,2,4-triazole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O2/c1-2-17-11(16)10-13-7-15(14-10)9-5-3-8(12)4-6-9/h3-7H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZAZXQCELZVSPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C=N1)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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